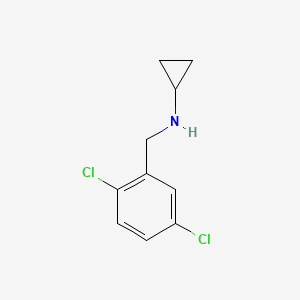

Cyclopropyl-(2,5-dichloro-benzyl)-amine

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The official International Union of Pure and Applied Chemistry nomenclature for this compound is N-[(2,5-dichlorophenyl)methyl]cyclopropanamine . This designation follows the systematic naming convention that prioritizes the cyclopropanamine as the parent structure, with the dichlorophenylmethyl group functioning as a substituent on the nitrogen atom. The nomenclature explicitly identifies the chlorine substituents at the 2- and 5-positions of the phenyl ring, providing unambiguous structural information that distinguishes this compound from its various positional isomers.

The structural representation can be comprehensively described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is C1CC1NCC2=C(C=CC(=C2)Cl)Cl , which provides a linear textual representation of the molecular structure. This notation systematically describes the cyclopropyl ring (C1CC1), the nitrogen bridge (N), the methylene connector (CC), and the dichlorophenyl ring with explicit positioning of the chlorine atoms. The International Chemical Identifier representation offers an alternative systematic description: InChI=1S/C10H11Cl2N/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 , which provides detailed connectivity information including hydrogen atom positioning and ring closure specifications.

The three-dimensional molecular geometry reveals important structural characteristics that influence the compound's chemical properties. The cyclopropyl group adopts its characteristic strained ring conformation, while the benzyl moiety maintains its planar aromatic configuration. The nitrogen atom serves as a bridge between these two distinct structural elements, creating a molecular architecture that combines the reactivity of the strained cyclopropyl system with the electronic properties of the dichlorinated aromatic ring. The 2,5-dichloro substitution pattern creates specific electronic and steric effects that differentiate this compound from other dichlorobenzylamine isomers.

Properties

IUPAC Name |

N-[(2,5-dichlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIJLIIYVJPUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655644 | |

| Record name | N-[(2,5-Dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680591-59-7 | |

| Record name | 2,5-Dichloro-N-cyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680591-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,5-Dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Cyclopropyl-(2,5-dichloro-benzyl)-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a benzyl amine moiety with dichlorination at the 2 and 5 positions of the benzene ring. This structural configuration enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C10H10Cl2N |

| Molecular Weight | 221.10 g/mol |

| Physical State | Pale yellow oil (varies with purity) |

The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes. Preliminary studies suggest that it may interact with deubiquitinase complexes, which play a critical role in regulating protein degradation pathways. This interaction may have implications in cancer therapy and other therapeutic areas where modulation of protein function is essential.

The dichlorobenzyl moiety enhances the compound's binding affinity due to increased lipophilicity and electronic effects, making it a candidate for further pharmacological investigation .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that compounds with similar structural features can inhibit cancer cell proliferation by interfering with cell signaling pathways. For instance, compounds bearing chlorinated benzyl groups have demonstrated effectiveness against various cancer cell lines, suggesting a possible role for this compound in cancer treatment strategies .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Similar compounds in the literature have shown effectiveness against drug-resistant strains of bacteria and fungi. The dichlorobenzyl structure is common among antimicrobial agents, indicating that this compound may also possess similar properties .

Case Studies and Research Findings

- Anticancer Studies : A study investigated the effects of chlorinated benzyl amines on various cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell growth. This compound was included as a candidate for further exploration due to its structural similarities to effective compounds .

- Antimicrobial Resistance : Research on antimicrobial agents highlighted the importance of novel scaffolds in combating resistant strains of Staphylococcus aureus and Candida species. Compounds similar to this compound showed promising results against these pathogens, warranting further investigation into its antimicrobial properties .

Synthesis Methods

Various synthesis methods for this compound have been documented:

- Amine Formation : The compound can be synthesized through nucleophilic substitution reactions involving cyclopropane derivatives and dichlorobenzyl halides.

- Reactions with Carboxylic Acids : It can react with carboxylic acids or acid chlorides to form amide derivatives, which are valuable in drug development .

Scientific Research Applications

Medicinal Chemistry

- Drug Development : Cyclopropyl-(2,5-dichloro-benzyl)-amine serves as a building block for synthesizing pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity against various diseases, including cancer and infectious diseases.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit potential as inhibitors of deubiquitinase complexes, which are implicated in cancer progression. These interactions can modulate protein degradation pathways, presenting opportunities for novel cancer therapies .

Biological Studies

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. Studies have shown that modifications to the cyclopropyl group can significantly impact biological activity, indicating its importance in drug design.

- Antimalarial Properties : Related compounds have demonstrated antimalarial activity against Plasmodium falciparum, with mechanisms involving mitochondrial function modulation. This highlights the compound's potential in developing treatments for malaria.

Synthesis of Agrochemicals

This compound can act as an intermediate in synthesizing agrochemicals. Its reactivity allows it to participate in various chemical transformations, making it useful for producing pesticides and herbicides.

Dyes and Pigments

The compound's unique chemical properties enable its use in the production of dyes and pigments, contributing to the colorants industry. Its chlorinated structure can enhance the stability and vibrancy of dye products.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development for cancer and infectious diseases | Potential inhibitors of deubiquitinase complexes |

| Biological Studies | Neurotransmitter modulation | Modifications impact biological activity |

| Antimalarial Research | Treatment for malaria | Related compounds show promising antimalarial effects |

| Industrial Chemistry | Synthesis of agrochemicals | Useful intermediate for pesticides and dyes |

Anticancer Activity Study

A study on cyclopropyl derivatives demonstrated that structural modifications could enhance binding efficiency to deubiquitinase complexes, leading to improved anticancer properties. The findings indicated effective modulation of protein degradation pathways, providing a foundation for further drug development .

Antimalarial Research

Research on cyclopropyl carboxamide derivatives revealed that specific modifications could significantly affect their efficacy against Plasmodium falciparum, with EC50 values varying based on structural changes. This underscores the importance of the cyclopropyl moiety in achieving optimal biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of chlorine substituents on the benzyl ring significantly influences molecular properties. Below is a comparative table of key analogs:

Key Findings :

- Chlorine vs. Methoxy Groups : The 2,5-dichloro analog exhibits higher lipophilicity (LogP ~3.2) compared to the 3,5-dimethoxy derivative (LogP ~2.8), reflecting the electron-withdrawing nature of chlorine substituents .

- Positional Isomerism : The 2,6-dichloro isomer has a marginally higher LogP (3.5), likely due to reduced steric hindrance and enhanced hydrophobic interactions .

Pharmacological Implications

Although direct activity data are unavailable, structural parallels to known bioactive molecules provide hypotheses:

- Dopamine Receptor Affinity : Benzylamine derivatives with halogen substituents often exhibit affinity for neurotransmitter receptors. The 2,5-dichloro configuration may enhance binding to dopamine D2-like receptors compared to methoxy-substituted analogs .

- Metabolic Stability : Chlorine atoms at the 2- and 5-positions may confer resistance to oxidative metabolism, extending half-life relative to dimethoxy derivatives .

Recommendations :

- Prioritize synthesis and screening against targets such as GPCRs or kinases.

- Explore structure-activity relationships (SAR) by modifying substituent positions and functional groups .

Preparation Methods

General Synthetic Strategy

The preparation of Cyclopropyl-(2,5-dichloro-benzyl)-amine typically follows a nucleophilic substitution approach where a halogenated benzyl derivative is reacted with cyclopropylamine. The key steps include:

Synthesis of 2,5-dichlorobenzyl chloride intermediate: This is usually prepared by chlorination of 2,5-dichlorotoluene using chlorine gas in the presence of catalysts such as ferric chloride. The chlorination selectively converts the methyl group to the corresponding benzyl chloride, which serves as the electrophilic partner in the next step.

Nucleophilic substitution with cyclopropylamine: The 2,5-dichlorobenzyl chloride is reacted with cyclopropylamine under basic conditions to form this compound. Organic solvents such as dichloromethane or toluene are commonly used, with bases like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid generated during the reaction.

This approach is analogous to the preparation of Cyclopropyl-(2,4-dichloro-benzyl)-amine, which is better documented and can be adapted for the 2,5-substituted isomer.

Reaction Conditions and Optimization

Several parameters critically influence the yield and purity of this compound:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Non-polar solvents favor nucleophilic substitution |

| Base | Sodium hydroxide, Potassium carbonate | Neutralizes HCl, drives reaction forward |

| Temperature | Room temperature to 50°C | Elevated temperature can increase rate but may cause side reactions |

| Reaction Time | 1–3 hours | Monitored by TLC or NMR for completion |

| Molar Ratios | 1:1 to 1:1.2 (benzyl chloride:amine) | Slight excess of amine can improve yield |

The reaction is typically performed under inert atmosphere to prevent oxidation of amine groups. Purification is achieved by aqueous workup followed by organic extraction and recrystallization or distillation under reduced pressure.

Industrial Scale Production

For industrial applications, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and reactant concentration. Automated control allows for:

- Enhanced safety when handling chlorine gas and reactive amines.

- Improved yields and reproducibility.

- Easier scale-up from laboratory to production scale.

Typical industrial processes use optimized solvent systems and catalysts to minimize by-products and reduce purification steps.

Alternative Synthetic Routes

Though the direct nucleophilic substitution is the most common method, alternative approaches reported for related compounds include:

Grignard reagent coupling: Reaction of cyclopropylamine with 2,5-dichlorobenzyl derivatives prepared via Grignard reagents, followed by reduction steps to yield the amine.

Metal-catalyzed coupling reactions: Palladium or copper catalysis has been used in related systems to form C-N bonds, though these methods often require complex ligands and are less common for this compound class.

Stepwise synthesis involving protected intermediates: Amine protection and selective halogenation can improve regioselectivity and yield but add complexity.

Research Findings and Mechanistic Insights

The nucleophilic substitution proceeds via an SN2 mechanism where the cyclopropylamine attacks the benzyl chloride carbon, displacing chloride.

Reaction kinetics are influenced by the electron-withdrawing effect of chlorine substituents on the benzene ring, which can increase electrophilicity of the benzyl carbon.

Side reactions such as elimination or rearrangement are minimal under controlled temperature and solvent conditions.

Analytical techniques such as proton NMR, TLC, and mass spectrometry are used to monitor reaction progress and confirm product purity.

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination of 2,5-dichlorotoluene | Cl2 gas, FeCl3 catalyst, solvent (CCl4) | 85–90 | Formation of 2,5-dichlorobenzyl chloride |

| Nucleophilic substitution | Cyclopropylamine, NaOH/K2CO3, DCM, RT | 80–90 | Formation of this compound |

| Solvent | Temperature (°C) | Base | Yield (%) | Comments |

|---|---|---|---|---|

| Dichloromethane | 25 | NaOH | 88 | Optimal solvent/base combination |

| Toluene | 40 | K2CO3 | 85 | Slightly higher temperature |

| THF | 0 | NaOH | 75 | Lower temperature, slower reaction |

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl-(2,5-dichloro-benzyl)-amine, and what methodological considerations are critical for optimizing yield?

Answer: The synthesis of cyclopropyl-containing amines often involves Curtius rearrangement or nucleophilic substitution. For example, cyclopropyl-azide intermediates can undergo Curtius rearrangement to form isocyanates, which can be further functionalized. Key steps include:

- Reaction Conditions : Anhydrous benzene under reflux (e.g., 0.59 mmol scale, 87% yield) ensures minimal side reactions .

- Monitoring : Use NMR kinetics (e.g., 1H NMR with 2–4 scans per experiment, 20–144 sec intervals) to track substrate disappearance and calculate rate constants (k) via first-order kinetics .

- Purification : Vacuum concentration is effective for isolating products .

Q. Table 1: Example Reaction Parameters

| Parameter | Value/Technique | Reference |

|---|---|---|

| Solvent | Anhydrous benzene | |

| Temperature | Reflux | |

| Monitoring Method | 1H NMR kinetics | |

| Yield Optimization | Controlled reaction time (~75% conversion) |

Q. What safety protocols are essential when handling intermediates like 2,5-dichloro-aniline in the synthesis of this compound?

Answer:

- Storage : Keep intermediates in tightly sealed containers in well-ventilated areas to prevent oxidation or moisture ingress .

- Exposure Mitigation : Use PPE (gloves, goggles, lab coats) and avoid inhalation/ingestion. In case of exposure, rinse thoroughly and seek medical advice .

- Waste Disposal : Dispose via approved waste facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in rearrangement reactions?

Answer: DFT calculations provide insights into reaction mechanisms and energetics:

- Transition States : For Curtius rearrangements, DFT identifies transition states (e.g., ΔE‡ = 29.3 kcal/mol for cyclopropenoyl azides) and validates concerted mechanisms via N–C–O bond angle distortions (~90°) .

- Activation Energy Validation : Experimental ΔG‡ values (e.g., 55.6 kcal/mol for cycloprop-1-enoyl azides) align with CBS-QB3-level calculations, confirming theoretical models .

- Mechanistic Pathways : Compare singlet vs. triplet nitrene intermediates; singlet states are typically more stable (ΔE = 2.50 kcal/mol) .

Q. Table 2: Calculated vs. Experimental Activation Energies

| Substrate | ΔE‡ (DFT, kcal/mol) | Experimental ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Cycloprop-1-enoyl azide | 29.3 | 55.6 | |

| Benzoyl azide | 30.0 | 47.8 |

Q. How should researchers resolve contradictions in reported activation energies for Curtius rearrangements involving cyclopropyl groups?

Answer:

- Data Triangulation : Combine experimental kinetics (e.g., Arrhenius plots from NMR data ) with computational results (e.g., CBS-QB3 or DFT ) to identify systematic errors.

- Error Propagation : Use statistical tools (e.g., Origin® software) to calculate standard deviations for k, ΔH‡, and ΔS‡, ensuring error margins <5% .

- Mechanistic Reassessment : Re-examine transition-state geometries (e.g., N–C–O angles) to confirm concerted vs. stepwise pathways .

Q. What strategies improve the structural characterization of this compound derivatives under varying conditions?

Answer:

- Dynamic NMR : Resolve overlapping signals (e.g., C4 & C6 carbons at 171.4–173.0 ppm) by variable-temperature studies .

- Crystallography : Use X-ray diffraction for unambiguous assignment of cyclopropane ring conformations and substituent orientations.

- IR Spectroscopy : Monitor carbonyl stretches (e.g., 192.6 ppm for CHO groups) to confirm functional group integrity .

Q. How do substitution patterns (e.g., 2,5-dichloro vs. 3,4-dichloro) influence the biological activity of benzyl-amine derivatives?

Answer:

- SAR Studies : Compare analogs (e.g., 2-(3,4-dichlorophenyl)-benzoxazol-5-amine vs. 2-(2,5-dichlorophenyl) variants) in bioassays. Chlorine position affects steric bulk and electronic effects, altering receptor binding .

- Computational Docking : Use molecular modeling to predict interactions with target proteins (e.g., kinase inhibitors).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.